molecular formula C15H18FNO3 B8794080 Tert-butyl 3-fluoro-3-(4-formylphenyl)azetidine-1-carboxylate

Tert-butyl 3-fluoro-3-(4-formylphenyl)azetidine-1-carboxylate

Cat. No. B8794080
M. Wt: 279.31 g/mol
InChI Key: GGRKPHNQTNGHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415310B2

Procedure details

To a solution of tert-butyl-3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate (Preparation 5, 1.0 g, 3 mmol) in THF (10 mL) at −78° C. was slowly added n-BuLi (2.1 mL of 1.6M solution in hexanes). The reaction was stirred at −78° C. for 15 minutes at which time DMF (0.5 mL, 6 mmol) was added. Reaction mixture was allowed to warm to room temperature and stir for additional 1 hour. Saturated aqueous NH4Cl (10 mL) was added and the aqueous phase was extracted with ether (2×10 mL). The combined organic phases were dried (Na2SO4) and concentrated under vacuum. Crude product was chromatographed on silica (12 g column) using a gradient of 0-30% EtOAc/hexanes in a 12 minute run. Yield 460 mg. LC/MS retention time=3.004 minutes; MS calculated for (C15H18FNO3), 279.127; found 180.2 M-BOC. 1H NMR (CDCl3) δ 10.0 (s, 1H), 8.0 (d, 2H), 7.7 (d, 2H), 4.5 (m, 2H), 4.2 (m, 2H), 1.6 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][C:10]([C:13]2[CH:18]=[CH:17][C:16](Br)=[CH:15][CH:14]=2)([F:12])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.CN([CH:28]=[O:29])C.[NH4+].[Cl-]>C1COCC1>[F:12][C:10]1([C:13]2[CH:18]=[CH:17][C:16]([CH:28]=[O:29])=[CH:15][CH:14]=2)[CH2:11][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)(F)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Crude product was chromatographed on silica (12 g column)
CUSTOM
Type
CUSTOM
Details
in a 12 minute
Duration
12 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1(CN(C1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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